molecular formula C15H9ClO4 B13147962 2-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one

2-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one

Cat. No.: B13147962
M. Wt: 288.68 g/mol
InChI Key: NNZXUWPQCQOANK-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one is a chemical compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one typically involves the condensation of 3-chlorobenzaldehyde with appropriate phenolic compounds under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where 3-chlorobenzaldehyde reacts with 2,4-dihydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in ethanol or methanol as a solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing more complex flavonoid derivatives.

    Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.

    Medicine: Explored for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The compound exerts its effects primarily through its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

    Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits anti-inflammatory and neuroprotective activities.

Uniqueness

2-(3-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its potency and selectivity in certain biological assays compared to other flavonoids.

Properties

Molecular Formula

C15H9ClO4

Molecular Weight

288.68 g/mol

IUPAC Name

2-(3-chlorophenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C15H9ClO4/c16-9-3-1-2-8(4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,17-18H

InChI Key

NNZXUWPQCQOANK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=O)C3=C(C=C(C=C3O2)O)O

Origin of Product

United States

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